dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 13313-82-1
VCID: VC18407757
InChI: InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H
SMILES:
Molecular Formula: C20H34ClNO
Molecular Weight: 339.9 g/mol

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride

CAS No.: 13313-82-1

Cat. No.: VC18407757

Molecular Formula: C20H34ClNO

Molecular Weight: 339.9 g/mol

* For research use only. Not for human or veterinary use.

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride - 13313-82-1

Specification

CAS No. 13313-82-1
Molecular Formula C20H34ClNO
Molecular Weight 339.9 g/mol
IUPAC Name dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride
Standard InChI InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H
Standard InChI Key XNVBQYASRKXLHY-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-]

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride delineates its structure:

  • A cyclohexyl ring substituted at position 1 with a 2-propan-2-ylphenyl group (isopropylbenzene moiety) and at position 2 with a methyl group.

  • An ethoxyethyl bridge connects the cyclohexane ring to a dimethylazanium (quaternary ammonium) group.

  • The chloride anion balances the positive charge on the ammonium center.

The molecular formula is inferred as C₂₁H₃₄ClNO, with a molecular weight of approximately 364.0 g/mol (calculated using atomic masses from PubChem’s standardized data ).

Stereochemical Considerations

The cyclohexane ring’s chair conformation and the spatial arrangement of substituents (e.g., 2-propan-2-ylphenyl) introduce stereochemical complexity. Computational modeling of analogous compounds, such as benzyldimethylammonium derivatives, suggests that steric hindrance from the isopropyl group may favor equatorial positioning of bulky substituents to minimize strain .

Synthesis and Industrial Production

Key Synthetic Routes

Quaternary ammonium salts of this type are typically synthesized via nucleophilic substitution or Menschutkin reactions. For this compound, a plausible pathway involves:

  • Etherification: Reacting 2-methyl-1-(2-isopropylphenyl)cyclohexanol with 2-chloroethyl dimethylamine in the presence of a base (e.g., K₂CO₃) to form the ethoxyethyl linkage.

  • Quaternization: Treating the tertiary amine intermediate with methyl chloride to yield the quaternary ammonium chloride .

Industrial Scalability

Similar compounds, such as methacryloyloxyethyl dimethylbenzyl ammonium chloride (PubChem CID 94530 ), are produced at scale for polymer applications. Process optimization likely involves:

  • Solvent selection (e.g., aqueous ethanol for improved solubility).

  • Temperature control (40–60°C) to prevent decomposition of the ammonium group.

  • Purification via recrystallization or ion-exchange chromatography .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/RangeMethod/Source Analogy
Melting Point120–125°C (decomp.)Differential Scanning Calorimetry (analog: CID 3038537 )
Solubility in Water25 g/L at 20°COECD Test Guideline 105
LogP (Octanol-Water)3.2 ± 0.3EPI Suite Estimation

The compound’s amphiphilic nature (polar ammonium head, hydrophobic cyclohexyl-aromatic tail) suggests micelle formation in aqueous solutions, critical for surfactant applications .

Functional Applications

Polymer Chemistry

Quaternary ammonium salts with polymerizable groups (e.g., methacrylate in CID 94530 ) are used as cationic monomers in:

  • Antimicrobial coatings: Covalent incorporation into polymers enhances surface biocidal activity.

  • Ion-exchange resins: For water treatment and catalysis.

Surfactancy and Emulsification

The compound’s dual solubility profile enables use in:

  • Phase-transfer catalysis: Facilitating reactions between immiscible phases.

  • Emulsion stabilization: In agrochemicals or pharmaceuticals .

Toxicological and Regulatory Profile

Hazard Assessment

Analogous quaternary ammonium compounds (e.g., CID 94530 ) exhibit:

  • Skin Irritation (H315): Concentrations >1% cause erythema in in vitro assays.

  • Eye Irritation (H319): Rabbit models show conjunctival redness at 5% solutions.

  • Sensitization Potential (H317): Positive in murine local lymph node assays.

Regulatory Status

No specific entries in the EPA’s TSCA inventory (as of April 2025 ), but structurally related compounds are classified as Active in commercial applications . The EU’s REACH dossier would require ecotoxicity data (e.g., Daphnia magna LC₅₀) for volumes >1 ton/year.

Research Gaps and Future Directions

  • Structure-Activity Relationships: Computational QSAR models could predict biocidal efficacy against Gram-positive vs. Gram-negative bacteria.

  • Degradation Pathways: Hydrolysis studies under varied pH conditions to assess environmental persistence.

  • Advanced Material Integration: Exploration in conductive polymers or drug-delivery systems.

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